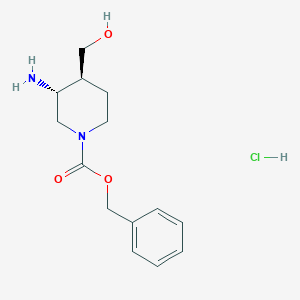

trans-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester hydrochloride

CAS No.:

Cat. No.: VC13761368

Molecular Formula: C14H21ClN2O3

Molecular Weight: 300.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H21ClN2O3 |

|---|---|

| Molecular Weight | 300.78 g/mol |

| IUPAC Name | benzyl (3R,4S)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C14H20N2O3.ClH/c15-13-8-16(7-6-12(13)9-17)14(18)19-10-11-4-2-1-3-5-11;/h1-5,12-13,17H,6-10,15H2;1H/t12-,13+;/m1./s1 |

| Standard InChI Key | VRSXTQARKUBRMS-KZCZEQIWSA-N |

| Isomeric SMILES | C1CN(C[C@@H]([C@H]1CO)N)C(=O)OCC2=CC=CC=C2.Cl |

| SMILES | C1CN(CC(C1CO)N)C(=O)OCC2=CC=CC=C2.Cl |

| Canonical SMILES | C1CN(CC(C1CO)N)C(=O)OCC2=CC=CC=C2.Cl |

Introduction

Chemical Structure and Molecular Properties

The compound’s IUPAC name, benzyl (3R,4S)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate hydrochloride, reflects its trans-configuration at the 3- and 4-positions of the piperidine ring. Key molecular properties include:

The hydrochloride salt enhances solubility and stability, making it suitable for laboratory handling. The piperidine core is substituted with an amino group (-NH₂) at C3 and a hydroxymethyl group (-CH₂OH) at C4, while the benzyl ester at the 1-position introduces aromaticity .

Synthetic Routes and Optimization

Key Synthetic Strategies

Synthesis typically involves multi-step sequences emphasizing stereochemical control:

-

Piperidine Ring Formation: Cyclization of malonic acid derivatives or reductive amination of glutarate precursors .

-

Functionalization:

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

A representative synthesis pathway is summarized below:

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to optimize yield and purity. Challenges include minimizing cis-isomer formation during cyclization, addressed via fractional crystallization .

Biological Activity and Mechanistic Insights

Monoamine Transporter Interactions

Piperidine derivatives exhibit affinity for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters . Structural analogs of this compound demonstrate:

Applications in Drug Discovery

Intermediate in Pharmaceutical Synthesis

The compound serves as a precursor for:

-

Protease Inhibitors: Rigid piperidine scaffold mimics peptide bonds.

-

Anticancer Agents: Analogues inhibit monoacylglycerol lipase (MAGL), a target in oncology .

Diagnostic Tool Development

Benzoylpiperidine fragments are exploited in positron emission tomography (PET) tracers for neurological disorders .

Analytical Characterization

Spectroscopic Techniques

-

NMR: δ 3.7–4.2 ppm (piperidine protons), δ 7.3–7.5 ppm (benzyl aromatic protons).

-

Mass Spectrometry: [M+H]⁺ = 301.2 m/z (theoretical).

Stereochemical Validation

-

Vibrational Circular Dichroism (VCD): Confirms (3R,4S) configuration.

-

X-ray Crystallography: Resolves ambiguities in NOE correlations .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume